

biological activity comparison of 4-Chloropiperidine hydrochloride derivatives

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Compound of Interest

Compound Name: **4-Chloropiperidine hydrochloride**

Cat. No.: **B1321902**

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A Comparative Guide to the Biological Activity of **4-Chloropiperidine Hydrochloride** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of **4-chloropiperidine hydrochloride**. 4-Chloropiperidine serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities.^{[1][2]} This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.

Anticancer Activity

Derivatives of 4-chloropiperidine have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Anticancer Activity of 4-Chloropiperidine Derivatives

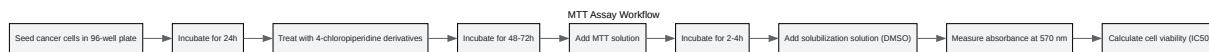
Compound ID	N-Substituent	Cancer Cell Line	IC50 (μM)	Reference
HSP70-36	Complex heterocyclic moiety	BT474 (Breast)	1.41	[3]
BT/Lap(R)1.0 (Breast)	1.47	[3]		
DTPEP	2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl	MDA-MB-231 (Breast)	Not specified, inhibits proliferation	[4]
MCF-7 (Breast)	Not specified, inhibits proliferation	[4]		
Compound 17a	Not specified	PC3 (Prostate)	Concentration-dependent inhibition	[4]
Vindoline-piperazine conjugate 23	17-[4-(trifluoromethyl)benzyl]piperazinyl-vindoline	MDA-MB-468 (Breast)	1.00 (GI50)	[5]
Vindoline-piperazine conjugate 25	17-[bis(4-fluorophenyl)methyl]piperazinyl-vindoline	HOP-92 (Lung)	1.35 (GI50)	[5]

Note: The table includes piperidine derivatives, which may be synthesized from **4-chloropiperidine hydrochloride** as a starting material.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of novel compounds.

- Cell Plating: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are treated with various concentrations of the synthesized piperidine derivatives. A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are also included. The plates are then incubated for a period of 48-72 hours.
- MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
- Formazan Solubilization: After a further incubation period allows for the formation of formazan crystals, a solubilizing agent like DMSO is added to dissolve the crystals.
- Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is then calculated relative to the vehicle-treated control cells.



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Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The piperidine scaffold is also a key component in the development of new antimicrobial agents. The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound ID	N-Substituent	Microorganism	MIC (µg/mL)	Reference
Compound 1	Not specified	Escherichia coli	>100 (at 10µL of 10mg/mL)	[6]
Staphylococcus aureus	>100 (at 10µL of 10mg/mL)	[6]		
Compound 2	Not specified	Escherichia coli	>100 (at 10µL of 10mg/mL)	[6]
Staphylococcus aureus	>100 (at 10µL of 10mg/mL)	[6]		
Piperidin-4-one Derivatives	Various aryl groups	Staphylococcus aureus	Significant activity	[7]
Escherichia coli	Significant activity	[7]		
Bacillus subtilis	Significant activity	[7]		

Note: The table includes piperidine derivatives, which may be synthesized from **4-chloropiperidine hydrochloride** as a starting material. Specific MIC values for a comparable series were not available in the initial search.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

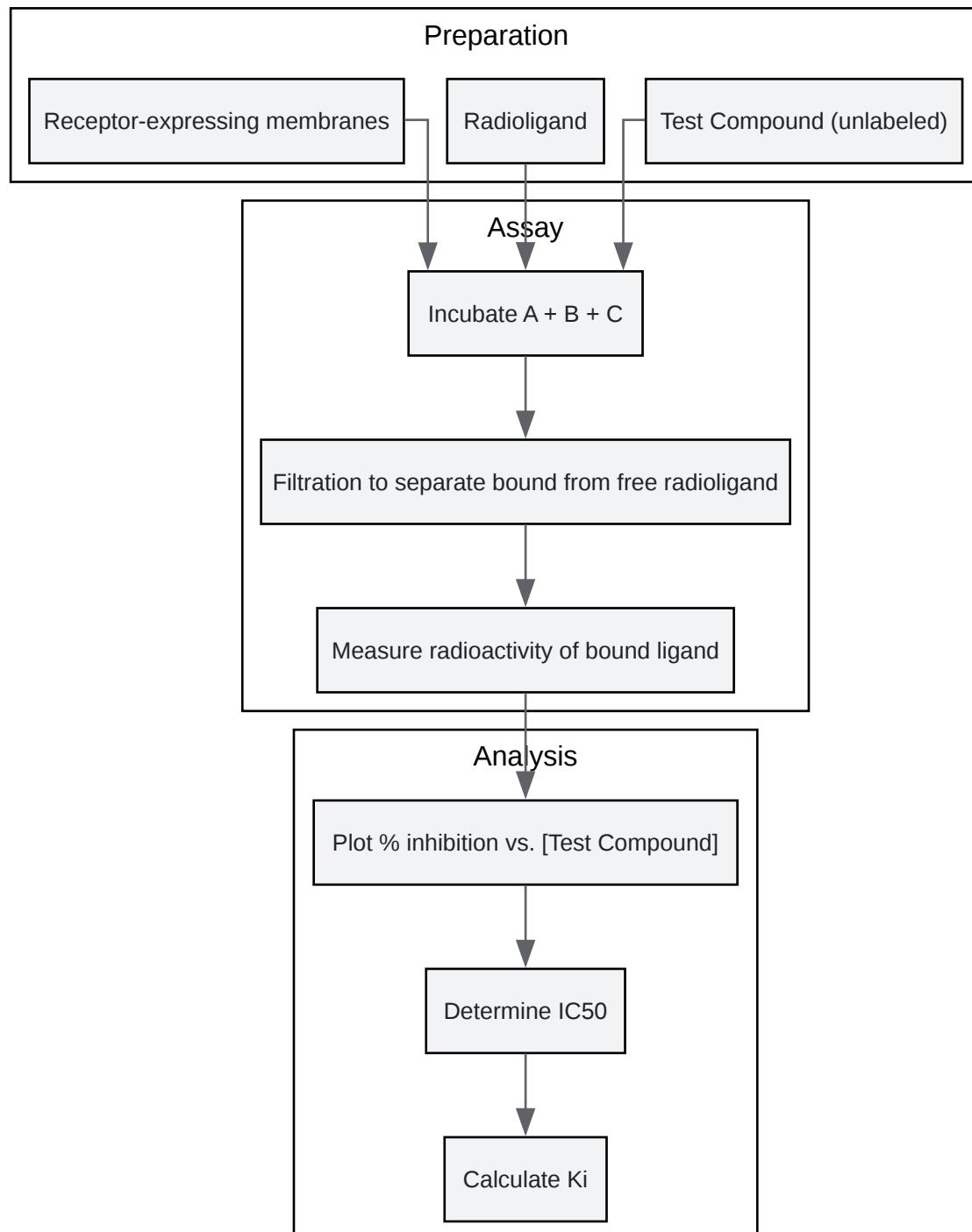
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.
- Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

- MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.



Radioligand Binding Assay



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